molecular formula C12H22O B12651326 (2E,6Z)-Dodeca-2,6-dienol CAS No. 94133-54-7

(2E,6Z)-Dodeca-2,6-dienol

Cat. No.: B12651326
CAS No.: 94133-54-7
M. Wt: 182.30 g/mol
InChI Key: UFPCISMLRCAWMQ-JFEAUALZSA-N
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Description

(2E,6Z)-Dodeca-2,6-dienol is an organic compound with the chemical formula C12H22O. It is characterized by the presence of two double bonds located at the 2nd and 6th positions of the dodeca chain. This compound is a type of unsaturated alcohol and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-Dodeca-2,6-dienol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH) to generate the ylide. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2E,6Z)-Dodeca-2,6-dienol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.

Major Products

    Oxidation: Dodeca-2,6-dienal or dodeca-2,6-dienoic acid.

    Reduction: Dodecanol.

    Substitution: Dodeca-2,6-dienyl chloride or bromide.

Scientific Research Applications

(2E,6Z)-Dodeca-2,6-dienol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,6Z)-Dodeca-2,6-dienol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular functions. The exact molecular targets and pathways are still under investigation, but its ability to influence biological systems makes it a compound of significant interest .

Comparison with Similar Compounds

Similar Compounds

    N-isobutyl-2,6,8-decatrienamide: Known for its insecticidal properties.

    Undeca-2E,7Z,9E-trienoic acid isobutylamide: Another compound with similar structural features and biological activities.

    (2E)-N-(2-methylbutyl)-2-undecene-8,10-diynamide: Shares similar chemical properties and applications.

Uniqueness

(2E,6Z)-Dodeca-2,6-dienol stands out due to its unique combination of double bonds and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

94133-54-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(2E,6Z)-dodeca-2,6-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b7-6-,11-10+

InChI Key

UFPCISMLRCAWMQ-JFEAUALZSA-N

Isomeric SMILES

CCCCC/C=C\CC/C=C/CO

Canonical SMILES

CCCCCC=CCCC=CCO

Origin of Product

United States

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